(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine
CAS No.: 790263-40-0
Cat. No.: VC8295300
Molecular Formula: C7H12F3N
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 790263-40-0 |
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Molecular Formula | C7H12F3N |
Molecular Weight | 167.17 g/mol |
IUPAC Name | N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine |
Standard InChI | InChI=1S/C7H12F3N/c1-5(6-2-3-6)11-4-7(8,9)10/h5-6,11H,2-4H2,1H3 |
Standard InChI Key | OHRMZVJKNLPGPX-UHFFFAOYSA-N |
SMILES | CC(C1CC1)NCC(F)(F)F |
Canonical SMILES | CC(C1CC1)NCC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine, systematically named N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine, is defined by the following structural attributes:
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SMILES Notation: CC(C1CC1)NCC(F)(F)F, reflecting the branched ethylamine backbone substituted with a cyclopropyl group and a trifluoroethyl chain .
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InChI Key: OHRMZVJKNLPGPX-UHFFFAOYSA-N, a unique identifier for its stereochemical and constitutional features .
The cyclopropane ring introduces angular strain, which may influence conformational flexibility, while the trifluoroethyl group enhances lipophilicity and metabolic stability—a hallmark of fluorinated compounds in drug design .
Synthesis and Manufacturing
Optimization Challenges
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Steric Hindrance: The cyclopropane ring may impede reaction kinetics, necessitating elevated temperatures or catalytic acceleration.
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Fluorine Reactivity: The electron-deficient trifluoroethyl group requires careful handling to avoid defluorination or side reactions .
Physicochemical Properties
The compound’s properties are summarized in Table 1:
Table 1: Physicochemical Profile of (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine
The trifluoroethyl moiety significantly elevates lipophilicity (LogP ~2.1), enhancing membrane permeability—a critical factor for central nervous system (CNS) drug candidates .
Reactivity and Functionalization
Amine-Based Reactions
The primary amine group undergoes typical reactions:
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Acylation: Formation of amides with acyl chlorides or anhydrides.
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Alkylation: Quaternization with alkyl halides, though steric bulk may limit efficiency.
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Schiff Base Formation: Condensation with carbonyl compounds, useful for constructing imine-linked architectures .
Fluorine-Specific Reactivity
The CF₃ group exhibits:
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Electron-Withdrawing Effects: Activates adjacent positions for nucleophilic aromatic substitution (if applicable).
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Hydrogen Bonding: The fluorine atoms engage in weak H-bonding, influencing crystal packing and solubility .
Applications in Medicinal Chemistry
CNS-Targeted Drug Development
The compound’s high lipophilicity and moderate molecular weight align with Lipinski’s Rule of Five, suggesting potential as a CNS-penetrant pharmacophore. Fluorinated amines are increasingly explored in neurotherapeutics due to their ability to traverse the blood-brain barrier (BBB) . For example, analogous trifluoroethylamines have been investigated as cathepsin L inhibitors for treating chronic Toxoplasma gondii infections, demonstrating BBB permeability (Brain/Plasma ratio up to 1.4) .
Structure-Activity Relationship (SAR) Considerations
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Cyclopropyl Group: Constrains rotational freedom, potentially improving target binding selectivity.
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Trifluoroethyl Chain: Enhances metabolic stability by resisting oxidative degradation .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Amines
The target compound’s hybrid structure offers a balance of lipophilicity and steric bulk, positioning it uniquely for CNS applications compared to simpler analogs.
Future Directions
Synthetic Chemistry
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Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral variants for stereochemical studies.
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Bioconjugation Techniques: Exploring its use in antibody-drug conjugates (ADCs) via amine-selective linkers.
Pharmacological Studies
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